molecular formula C15H10FNO B5312091 N-(2-fluorophenyl)-3-phenylprop-2-ynamide

N-(2-fluorophenyl)-3-phenylprop-2-ynamide

Cat. No.: B5312091
M. Wt: 239.24 g/mol
InChI Key: FVWUAEMADGZQHX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-phenylprop-2-ynamide is an organic compound that features a fluorinated phenyl group and a phenylprop-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-phenylprop-2-ynamide typically involves the coupling of a 2-fluorophenylamine with a suitable alkyne precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-fluorophenylamine with 3-phenylprop-2-ynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-phenylprop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne moiety to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-3-phenylprop-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-phenylprop-2-ynamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .

Comparison with Similar Compounds

Similar Compounds

    Ocfentanil: N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide.

    Fluorinated Isoquinolines: Compounds with a fluorinated isoquinoline framework.

Uniqueness

N-(2-fluorophenyl)-3-phenylprop-2-ynamide is unique due to its specific structural features, such as the combination of a fluorinated phenyl group and a phenylprop-2-ynamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-fluorophenyl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWUAEMADGZQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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